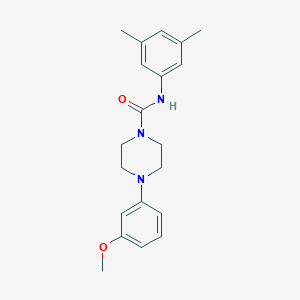
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as UMB 425, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. This compound has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the dopamine and serotonin systems, N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has also been shown to modulate the activity of GABA receptors and to inhibit the activity of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 for lab experiments is its high potency and selectivity, which allows for precise control over its effects. However, one limitation of this compound is its relatively short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are many potential future directions for research on N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425. One area of interest is its potential as a treatment for neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, researchers may explore its potential as a modulator of the immune system, as well as its potential as a tool for studying the dopamine and serotonin systems in the brain. Overall, N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 is a promising compound that has the potential to make significant contributions to the field of pharmacology and neuroscience.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 involves several steps, including the reaction of 3,5-dimethylphenylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with piperazine-1-carboxylic acid to form N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide 425 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in various fields. One area of particular interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-11-16(2)13-17(12-15)21-20(24)23-9-7-22(8-10-23)18-5-4-6-19(14-18)25-3/h4-6,11-14H,7-10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWFVMUKBPRTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5489093.png)
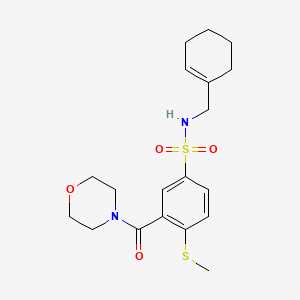
![(2R*,3S*,6R*)-5-[(2-methoxyethoxy)acetyl]-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5489105.png)
![2-furaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5489109.png)
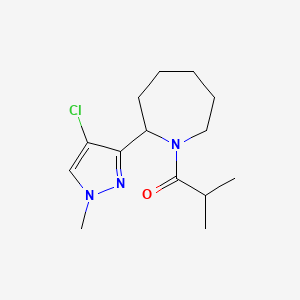
![1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5489120.png)
![5-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-N-isopropylpyrimidin-2-amine](/img/structure/B5489122.png)
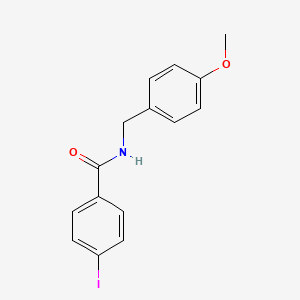
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5489129.png)
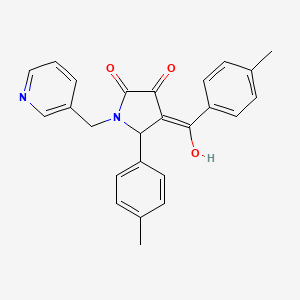
![4-{[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B5489145.png)
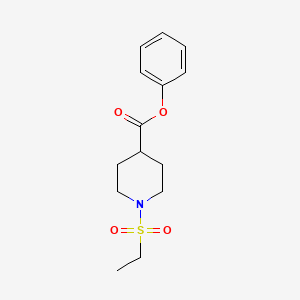
![1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5489190.png)
![3-({[1-(4-methylphenyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5489198.png)